

Comparative Crystallographic Analysis of Spiro[2.5]octan-6-one Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Spiro[2.5]octan-6-one

Cat. No.: B095088

[Get Quote](#)

A detailed guide for researchers, scientists, and drug development professionals on the structural characteristics of substituted **spiro[2.5]octan-6-one** derivatives, supported by X-ray crystallographic data. This guide provides a comparative overview of their molecular geometries and experimental procedures.

The **spiro[2.5]octan-6-one** scaffold is a key structural motif in a variety of organic compounds and has garnered interest in medicinal chemistry due to its rigid three-dimensional structure. X-ray crystallography provides definitive insights into the precise molecular architecture of its derivatives, which is crucial for understanding their chemical reactivity and potential biological activity. This guide compares the crystallographic data of three distinct derivatives: (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde, 6,6-dimethyl-4,8-dioxo-1,1,2,2-tetracyano-spiro[2.5]octane 1,4-dioxane solvate, and trans-1,2-bis(methoxycarbonyl)-6,6-dimethylspiro(2.5)octane-4,8-dione.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three **spiro[2.5]octan-6-one** derivatives, allowing for a direct comparison of their unit cell dimensions and crystal systems.

Parameter	(1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde	6,6-dimethyl-4,8-dioxo-1,1,2,2-tetracyano-spiro[2.5]octane 1,4-dioxane solvate (NOSMIR)	trans-1,2-bis(methoxycarbonyl)-6,6-dimethylspiro(2.5)octane-4,8-dione (GUHCUI)
Formula	C ₁₇ H ₁₈ O ₃	C ₁₄ H ₁₂ N ₄ O ₂ · C ₄ H ₈ O ₂	C ₁₄ H ₁₈ O ₆
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n	P2 ₁ /c
a (Å)	10.123(4)	7.987(2)	10.825(2)
b (Å)	11.527(4)	15.892(3)	10.999(2)
c (Å)	12.551(4)	13.714(3)	12.569(3)
α (°)	90	90	90
β (°)	109.53(3)	94.13(2)	105.78(3)
γ (°)	90	90	90
Volume (Å ³)	1378.9(8)	1734.2(6)	1438.5(5)
Z	4	4	4

Molecular Geometry Insights

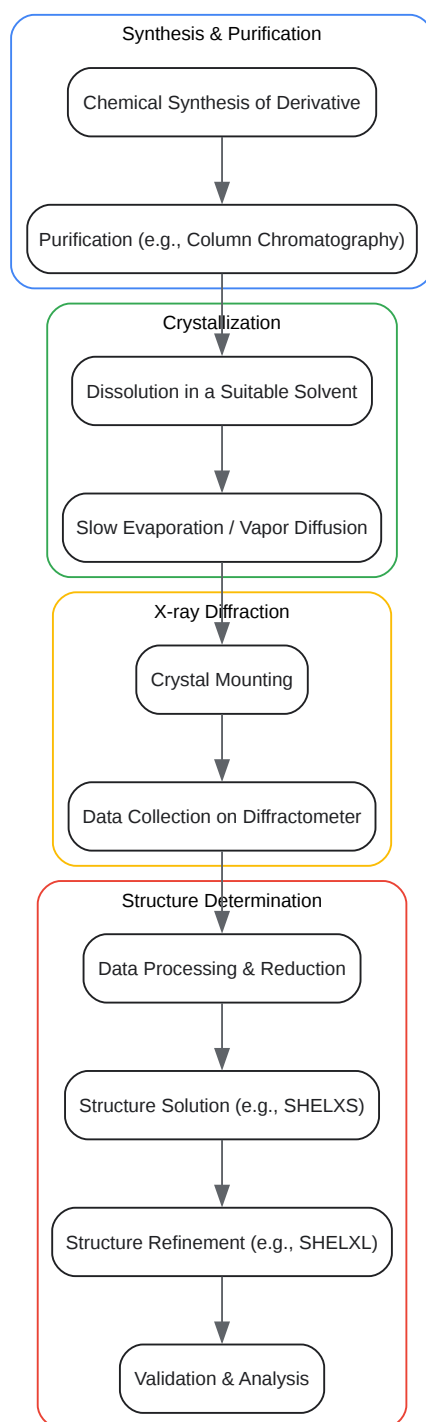
The crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde reveals a cyclohexane ring in a chair conformation.^[1] The cyclopropane ring is oriented in a way that the phenyl and formyl substituents are in a trans configuration.^[1]

In the case of 6,6-dimethyl-4,8-dioxo-1,1,2,2-tetracyano-spiro(2.5)octane 1,4-dioxane solvate, the presence of four cyano groups on the cyclopropane ring significantly influences the electronic distribution and intermolecular interactions within the crystal lattice. The structure also includes a 1,4-dioxane molecule as a solvent of crystallization.

The structure of trans-1,2-bis(methoxycarbonyl)-6,6-dimethylspiro(2.5)octane-4,8-dione is characterized by the presence of two methoxycarbonyl groups on the cyclopropane ring, also in a trans arrangement. This substitution pattern affects the overall conformation and packing of the molecules in the crystal.

Experimental Protocols

A general workflow for the X-ray crystallographic analysis of **spiro[2.5]octan-6-one** derivatives is outlined below. The specific conditions for the synthesis and crystallization of each compared derivative are detailed subsequently.



[Click to download full resolution via product page](#)

General workflow for X-ray crystallographic analysis.

Synthesis and Crystallization of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde

This derivative was synthesized via an organocatalytic reaction between a cinnamaldehyde-derived iminium ion and a dimedone-derived phenyliodonium ylide. The crude product was purified by column chromatography. Colorless crystals suitable for X-ray diffraction were obtained directly from the purification process.^[1]

Synthesis and Crystallization of 6,6-dimethyl-4,8-dioxo-1,1,2,2-tetracyano-spiro(2.5)octane 1,4-dioxane solvate (NOSMIR)

The synthesis of this tetracyano derivative involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with tetracyanoethylene oxide. The resulting product was crystallized from a solvent mixture containing 1,4-dioxane, which was incorporated into the crystal lattice as a solvent molecule.

Synthesis and Crystallization of trans-1,2-bis(methoxycarbonyl)-6,6-dimethylspiro(2.5)octane-4,8-dione (GUHCUI)

This compound was prepared through a Michael addition reaction involving dimethyl 1,1-cyclopropanedicarboxylate and dimedone. The product was purified and crystals suitable for X-ray analysis were grown by slow evaporation from a suitable solvent system.

Conclusion

The X-ray crystallographic analyses of these three **spiro[2.5]octan-6-one** derivatives provide a clear and detailed understanding of their three-dimensional structures. The comparative data highlights how different substituents on the cyclopropane ring influence the molecular geometry and crystal packing. This information is invaluable for researchers in the fields of synthetic chemistry and drug design, enabling the rational design of new molecules with desired stereochemical and electronic properties. The provided experimental workflows serve as a practical guide for the synthesis and structural elucidation of novel **spiro[2.5]octan-6-one** derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [Comparative Crystallographic Analysis of Spiro[2.5]octan-6-one Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095088#x-ray-crystallographic-analysis-of-spiro-2-5-octan-6-one-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com